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molecular formula C11H13FN2O3 B8332530 (4-Amino-2-fluoro-5-hydroxyphenyl)(morpholino)methanone

(4-Amino-2-fluoro-5-hydroxyphenyl)(morpholino)methanone

Cat. No. B8332530
M. Wt: 240.23 g/mol
InChI Key: JCMGOLYAHYBVIP-UHFFFAOYSA-N
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Patent
US09139566B2

Procedure details

A mixture of (4-amino-2-fluoro-5-methoxyphenyl)(morpholino)methanone (260 mg, 1.02 mmol), BBr3 (1.28 g, 5.10 mmol), and CH2Cl2 (15 mL) was stirred at 0° C. for 2 h. The reaction was quenched by water at 0° C. The resulting mixture was extracted with EtOAc. The combined organic layer was washed with brine (20 mL), dried over sodium sulfate, and concentrated under reduced pressure. Silica-gel column chromatography afforded the title product as yellow solid (200 mg, 81%).
Quantity
260 mg
Type
reactant
Reaction Step One
Name
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([O:8]C)=[CH:6][C:5]([C:10]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)=[O:11])=[C:4]([F:18])[CH:3]=1.B(Br)(Br)Br>C(Cl)Cl>[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][C:5]([C:10]([N:12]2[CH2:13][CH2:14][O:15][CH2:16][CH2:17]2)=[O:11])=[C:4]([F:18])[CH:3]=1

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
NC1=CC(=C(C=C1OC)C(=O)N1CCOCC1)F
Name
Quantity
1.28 g
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by water at 0° C
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layer was washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC(=C(C=C1O)C(=O)N1CCOCC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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